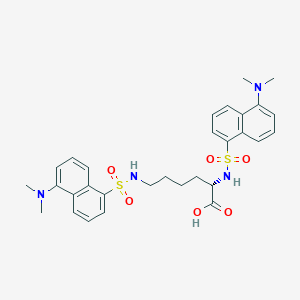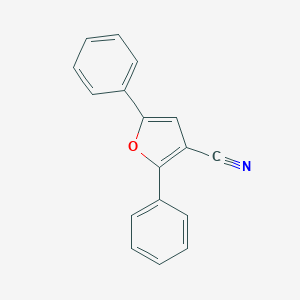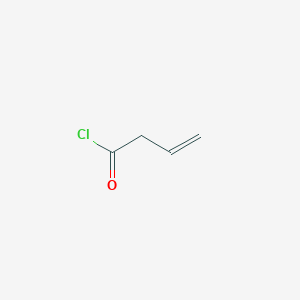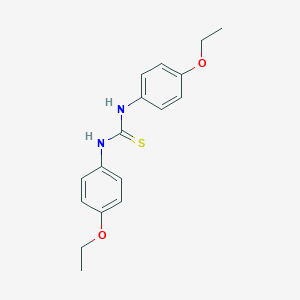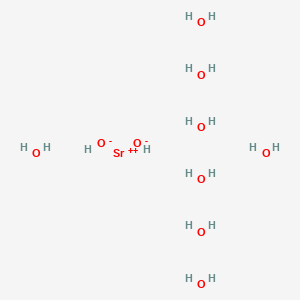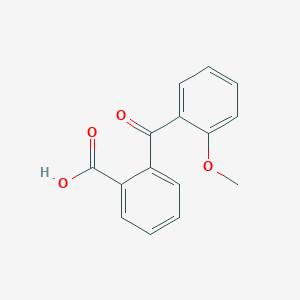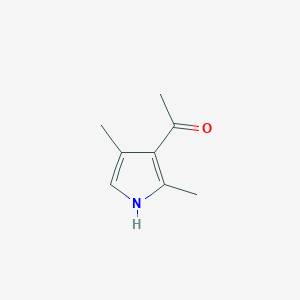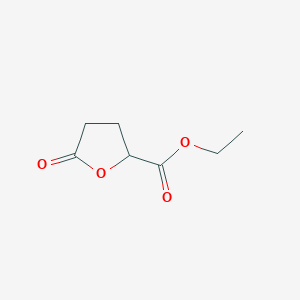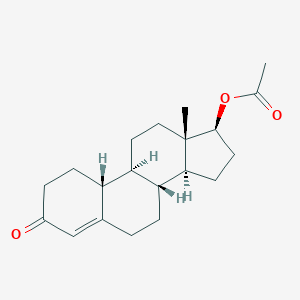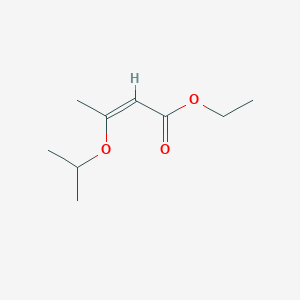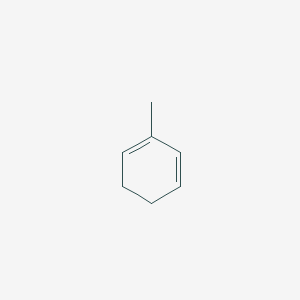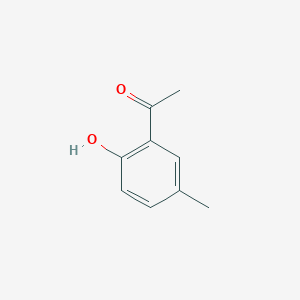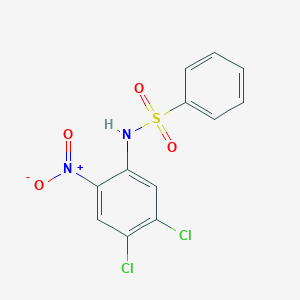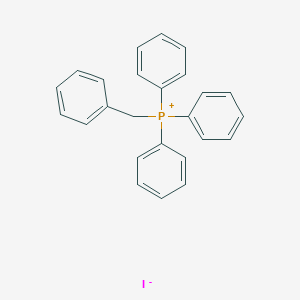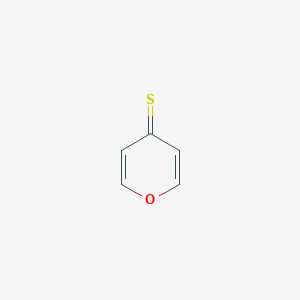
4H-Pyran-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyran-4-thione, also known as 4-thiomethylcoumarin, is a heterocyclic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through various methods and has been found to exhibit numerous biochemical and physiological effects, making it a promising candidate for further exploration.
Mecanismo De Acción
The mechanism of action of 4H-Pyran-4-thione is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes, including cyclooxygenase and lipoxygenase. It has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Efectos Bioquímicos Y Fisiológicos
Numerous studies have demonstrated the biochemical and physiological effects of 4H-Pyran-4-thione. This compound has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi. It has also been shown to inhibit tumor cell growth and induce apoptosis in cancer cells. Additionally, 4H-Pyran-4-thione has been found to possess antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4H-Pyran-4-thione in lab experiments is its ease of synthesis. This compound can be synthesized using a variety of methods, making it readily available for research. Additionally, 4H-Pyran-4-thione exhibits numerous biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, one limitation of using this compound is its potential toxicity. Further research is needed to determine the safe dosage of 4H-Pyran-4-thione for use in lab experiments.
Direcciones Futuras
There are numerous future directions for the study of 4H-Pyran-4-thione. One area of interest is the development of novel drugs based on this compound. Research has shown that 4H-Pyran-4-thione exhibits promising antitumor, anti-inflammatory, and antioxidant properties, making it a potential candidate for drug development. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.
Métodos De Síntesis
The synthesis of 4H-Pyran-4-thione can be achieved through a variety of methods, including the reaction of coumarin with thiourea or thiosemicarbazide. One of the most common methods involves the reaction of coumarin with Lawesson's reagent, resulting in the formation of 4H-Pyran-4-thione. This method is preferred due to its high yield and ease of use.
Aplicaciones Científicas De Investigación
4H-Pyran-4-thione has been extensively studied for its potential therapeutic applications. Research has shown that this compound exhibits antimicrobial, antitumor, and antioxidant properties. It has also been found to possess anti-inflammatory and anti-diabetic effects. These properties make it a promising candidate for the development of novel drugs.
Propiedades
Número CAS |
1120-93-0 |
|---|---|
Nombre del producto |
4H-Pyran-4-thione |
Fórmula molecular |
C5H4OS |
Peso molecular |
112.15 g/mol |
Nombre IUPAC |
pyran-4-thione |
InChI |
InChI=1S/C5H4OS/c7-5-1-3-6-4-2-5/h1-4H |
Clave InChI |
WWANKXYUVUCOMI-UHFFFAOYSA-N |
SMILES |
C1=COC=CC1=S |
SMILES canónico |
C1=COC=CC1=S |
Otros números CAS |
1120-93-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



